molecular formula C19H20N2O2 B4560367 N-(2-phenylethyl)tryptophan

N-(2-phenylethyl)tryptophan

Cat. No.: B4560367
M. Wt: 308.4 g/mol
InChI Key: NJYNFHUFVYGEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)tryptophan is an organic compound that belongs to the class of tryptophan derivatives Tryptophan is an essential amino acid that serves as a precursor for various biologically significant molecules, including serotonin and melatonin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)tryptophan typically involves the following steps:

    Starting Materials: The synthesis begins with tryptophan and 2-phenylethylamine as the primary starting materials.

    Protection of Functional Groups: The amino and carboxyl groups of tryptophan are often protected using suitable protecting groups to prevent unwanted side reactions.

    Coupling Reaction: The protected tryptophan is then coupled with 2-phenylethylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: After the coupling reaction, the protecting groups are removed under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

    Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-phenylethyl)tryptophan has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its role in metabolic pathways and as a potential modulator of biological processes.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the development of pharmaceuticals and as a precursor for various bioactive compounds.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)tryptophan involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.

    Pathways: The compound can influence the serotonin and melatonin biosynthesis pathways, potentially affecting mood and sleep regulation.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: The parent compound, essential for protein synthesis and precursor for serotonin and melatonin.

    Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.

    N-acetyltryptophan: A derivative of tryptophan with an acetyl group, used in various biochemical applications.

Uniqueness

N-(2-phenylethyl)tryptophan is unique due to the combination of the tryptophan and phenylethylamine moieties, which may confer distinct biological activities and potential therapeutic benefits not observed in the individual components.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(2-phenylethylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(23)18(20-11-10-14-6-2-1-3-7-14)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,20-21H,10-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYNFHUFVYGEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-phenylethyl)tryptophan
Reactant of Route 2
Reactant of Route 2
N-(2-phenylethyl)tryptophan
Reactant of Route 3
Reactant of Route 3
N-(2-phenylethyl)tryptophan
Reactant of Route 4
Reactant of Route 4
N-(2-phenylethyl)tryptophan
Reactant of Route 5
Reactant of Route 5
N-(2-phenylethyl)tryptophan
Reactant of Route 6
N-(2-phenylethyl)tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.